1-(4-Aminothiophen-2-yl)ethanone
Description
1-(4-Aminothiophen-2-yl)ethanone is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 4-position and an acetyl group at the 2-position. Its molecular formula is C₆H₇NOS, with a molecular weight of 153.2 g/mol. This compound serves as a precursor in synthesizing bioactive molecules, including antimicrobial and antiparasitic agents .
Properties
CAS No. |
692889-40-0 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
1-(4-aminothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H7NOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,7H2,1H3 |
InChI Key |
MBWBHZYQZPLZRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CS1)N |
Canonical SMILES |
CC(=O)C1=CC(=CS1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone
- Structure: Thiophene ring with 3-amino, 5-(4-chlorophenyl), and 2-acetyl groups.
- Molecular Formula: C₁₂H₁₀ClNOS.
- This compound (95% purity) is used in antimicrobial studies but lacks direct activity data in the provided evidence .
1-(4-Iodothiophen-2-yl)ethanone
- Structure : Thiophene with iodine at the 4-position and acetyl at the 2-position.
- Molecular Formula : C₆H₅IOS.
- Key Differences: The iodine atom increases molecular weight (276.07 g/mol) and polarizability, favoring halogen bonding interactions. Compared to the amino-substituted analog, iodine’s electron-withdrawing nature reduces nucleophilicity at the thiophene ring, altering reactivity in cross-coupling reactions .
1-(5-Amino-2,4-dihydroxyphenyl)ethanone
- Structure: Benzene ring with 5-amino, 2,4-dihydroxy, and acetyl groups.
- Molecular Formula: C₈H₉NO₃.
- Key Differences: The phenolic hydroxyl groups enhance solubility in polar solvents (e.g., water) via hydrogen bonding. This contrasts with the thiophene-based compound, which is less polar but more metabolically stable due to aromatic sulfur .
Comparison of Pharmacological Activity
Antimicrobial Activity
- 1-(4-Aminothiophen-2-yl)ethanone Derivatives: Schiff bases derived from similar ethanone precursors (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show moderate antibacterial activity against E. coli and Salmonella Typhi .
- Indolyl-3-ethanone-α-thioethers: Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit potent antimalarial activity (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528). The nitro groups enhance electron-deficient character, improving target binding .
Antitubercular Activity
- Pyridine-based ethanones: Derivatives such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone inhibit Trypanosoma cruzi (Chagas disease) by targeting CYP51 enzymes. The trifluoromethyl group increases metabolic stability compared to thiophene analogs .
Physicochemical Properties and Reactivity
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Molecular Weight (g/mol) | LogP* | Solubility (Polarity) |
|---|---|---|---|---|
| 1-(4-Aminothiophen-2-yl)ethanone | 4-NH₂, 2-COCH₃ (thiophene) | 153.2 | 1.2 | Low (non-polar) |
| 1-[3-Amino-5-(4-Cl-Ph)-thienyl]ethanone | 3-NH₂, 5-Cl-Ph, 2-COCH₃ | 265.7 | 3.5 | Moderate (lipophilic) |
| 1-(5-Amino-2,4-diOH-Ph)ethanone | 5-NH₂, 2,4-OH, 1-COCH₃ | 167.16 | 0.8 | High (polar) |
*LogP estimated via fragment-based methods.
Reactivity Trends:
- Electrophilic Substitution: The amino group in 1-(4-Aminothiophen-2-yl)ethanone activates the thiophene ring toward electrophilic attack at the 5-position, unlike halogenated analogs .
- Condensation Reactions: Amino-thiophene derivatives readily form Schiff bases with diamines, whereas hydroxylated phenyl analogs undergo oxidation or glycosylation .
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